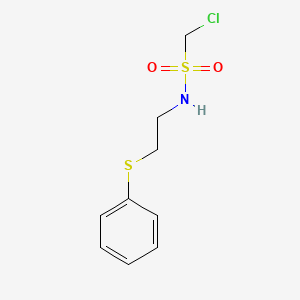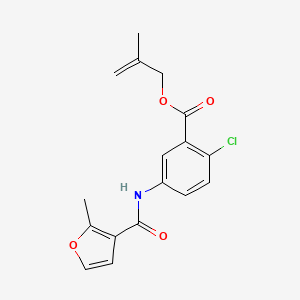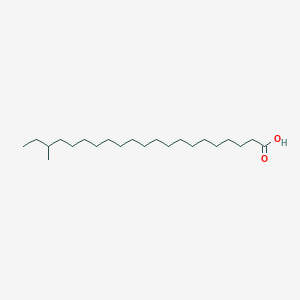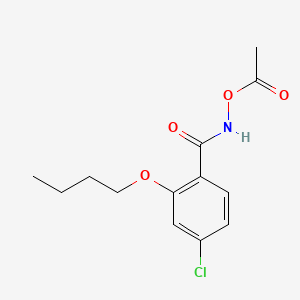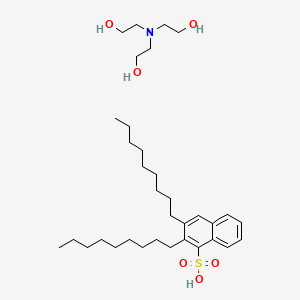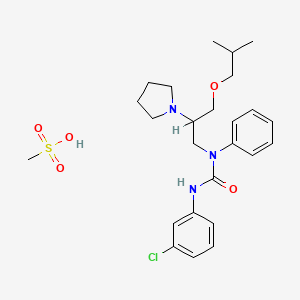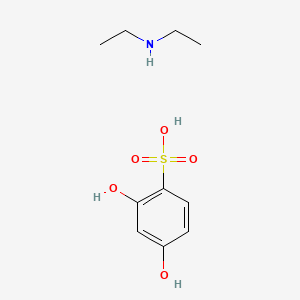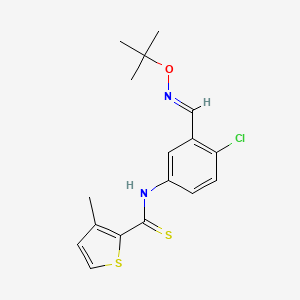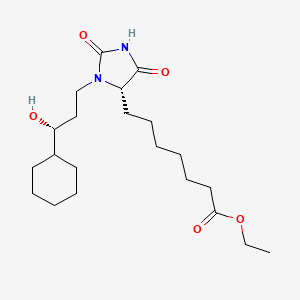
Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) is a chemical compound with the molecular formula C10H16Li3N5O12P3+3 and a molecular weight of 512.1. It is a derivative of guanosine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced with hydrogen atoms, making it a dideoxynucleoside triphosphate. This compound is often used in biochemical and molecular biology research, particularly in the study of nucleic acids and enzymatic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) typically involves the following steps:
Starting Material: The synthesis begins with guanosine, a nucleoside composed of guanine attached to a ribose sugar.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are removed through a deoxygenation reaction, often using reagents like triethylsilane and a strong acid catalyst.
Triphosphorylation: The resulting dideoxyguanosine is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Lithium Salt Formation: The final step involves the conversion of the triphosphate into its lithium salt form by reacting with lithium hydroxide.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Hydrolysis: It can undergo hydrolysis, breaking down into its constituent nucleoside and phosphate groups.
Enzymatic Reactions: It acts as a substrate for various enzymes, including polymerases and kinases, which can incorporate it into nucleic acids or modify its phosphate groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Hydrolysis: Typically occurs in aqueous solutions, sometimes accelerated by acidic or basic catalysts.
Enzymatic Reactions: Conditions vary depending on the specific enzyme but generally involve buffered aqueous solutions at physiological pH.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used but generally include modified nucleosides.
Hydrolysis: Yields guanosine and inorganic phosphate.
Enzymatic Reactions: Products include extended nucleic acid chains or phosphorylated intermediates.
Scientific Research Applications
2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) has several applications in scientific research:
Molecular Biology: Used as a chain terminator in DNA sequencing and polymerase chain reactions (PCR) to study nucleic acid sequences.
Biochemistry: Acts as an inhibitor of certain enzymes, such as reverse transcriptase, making it useful in studying viral replication mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Chemistry: Utilized in the synthesis of modified nucleotides and nucleic acids for various biochemical assays.
Mechanism of Action
The primary mechanism of action of 2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) involves its incorporation into nucleic acid chains by polymerases. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, preventing further elongation of the nucleic acid chain . This property is particularly useful in DNA sequencing and antiviral research .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine-5’-Triphosphoric Acid: Another dideoxynucleoside triphosphate used in similar applications.
2’,3’-Dideoxycytidine-5’-Triphosphoric Acid: Used in antiviral research and molecular biology.
2’,3’-Dideoxythymidine-5’-Triphosphoric Acid: Also acts as a chain terminator in nucleic acid synthesis.
Uniqueness
2’,3’-Dideoxyguanosine-5’-Triphosphoric Acid, Lithium (sol.) is unique due to its specific base (guanine) and its lithium salt form, which can influence its solubility and reactivity compared to other dideoxynucleoside triphosphates .
Properties
CAS No. |
93939-69-6 |
|---|---|
Molecular Formula |
C10H16Li3N5O12P3+3 |
Molecular Weight |
512.1 g/mol |
IUPAC Name |
trilithium;[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.3Li/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16);;;/q;3*+1/t5-,6+;;;/m0.../s1 |
InChI Key |
PIAZAXOLMYDEJM-RKSDUNRASA-N |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


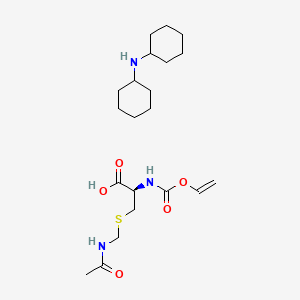
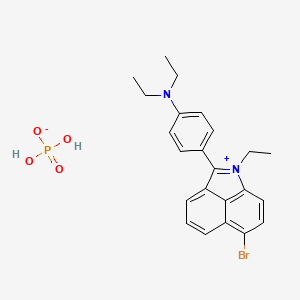
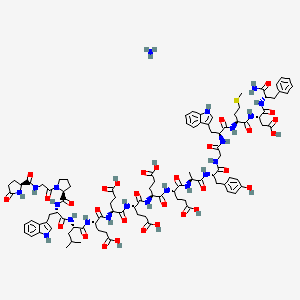
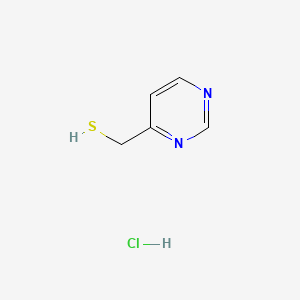
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
